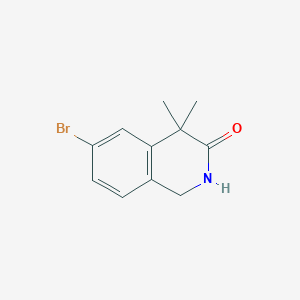

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Description

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (C₁₁H₁₂BrNO; molecular weight: 254.12 g/mol) is a brominated dihydroisoquinolinone derivative with a 4,4-dimethyl substitution on the heterocyclic ring. This compound is structurally characterized by a fused bicyclic system containing a ketone group at position 3 and a bromine atom at position 6 (CAS: 1245643-21-3 per ). Its synthesis likely involves hydrolysis of imine precursors under acidic conditions, as described for related dihydroisoquinolinones in and . The 4,4-dimethyl groups enhance steric bulk and lipophilicity, which may influence its pharmacological and physicochemical properties compared to non-methylated analogs .

Properties

IUPAC Name |

6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)9-5-8(12)4-3-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLVRXCQJZCBNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CNC1=O)C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (CAS Number: 1780774-37-9) is a compound of interest due to its potential biological activities. Isoquinoline derivatives have been studied for various pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical formula of 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is C₁₁H₁₂BrN₁O. The compound features a bromine atom at the 6-position and two methyl groups at the 4-position of the isoquinoline ring structure.

Anticancer Properties

Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer activities. For instance, compounds similar to 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

-

Mechanism of Action :

- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at the G1/S or G2/M phase, leading to apoptosis in cancer cells.

- Inhibition of Oncogenic Pathways : They may inhibit key signaling pathways involved in tumor growth and survival, such as PI3K/Akt and MAPK pathways.

-

Case Studies :

- A study demonstrated that a related isoquinoline compound significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .

- Another investigation revealed that structural modifications on isoquinoline derivatives enhanced their potency against specific cancer types, suggesting a structure-activity relationship (SAR) that could be explored further for 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one .

Antimicrobial Activity

Isoquinoline derivatives are also recognized for their antimicrobial properties. Research has shown that certain compounds can exhibit activity against a range of bacteria and fungi.

- In Vitro Studies :

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of isoquinoline derivatives.

- Mechanisms :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their differences:

Pharmacological Activity

Dihydroisoquinolinones are studied for dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1), critical targets in Alzheimer’s disease (AD) therapy. Key findings:

- Target Compound : The 4,4-dimethyl groups may enhance blood-brain barrier penetration due to increased lipophilicity (predicted logP ~2.5 vs. 1.6 for 7-bromo-2-methyl analog) .

- Analog 3d (2-(3-methylbenzoyl)-6-substituted derivative) : Exhibits IC₅₀ values of 0.8 μM (AChE) and 1.2 μM (BACE-1), with ROS-scavenging activity .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.